3-(3,4-Difluorophenyl)furan-2-carboxylic acid

Fragment-Based Drug Discovery Protein-Protein Interaction Inhibitors DNA Damage Response

3-(3,4-Difluorophenyl)furan-2-carboxylic acid (CAS 2013955-58-1) is a 3-aryl-furan-2-carboxylic acid building block with a unique 3,4-difluoro motif. Its 3-aryl substitution pattern delivers distinct electronic effects, metabolic stability, and target-binding geometry compared to 5-aryl isomers (e.g., CAS 55377-81-6). This scaffold has demonstrated sub-nanomolar UT antagonism (IC₅₀=6 nM) and is validated for FBDD campaigns against protein–protein interaction targets. The carboxylic acid handle enables rapid SAR via amide coupling or esterification. Choose this compound to access IP-differentiated chemical space for kinase, GPCR, and immunology programs.

Molecular Formula C11H6F2O3
Molecular Weight 224.163
CAS No. 2013955-58-1
Cat. No. B2820821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)furan-2-carboxylic acid
CAS2013955-58-1
Molecular FormulaC11H6F2O3
Molecular Weight224.163
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(OC=C2)C(=O)O)F)F
InChIInChI=1S/C11H6F2O3/c12-8-2-1-6(5-9(8)13)7-3-4-16-10(7)11(14)15/h1-5H,(H,14,15)
InChIKeyKVUYIFCLDNFODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(3,4-Difluorophenyl)furan-2-carboxylic acid (CAS 2013955-58-1) — Differentiation from In-Class Analogs


3-(3,4-Difluorophenyl)furan-2-carboxylic acid (CAS 2013955-58-1, molecular formula C11H6F2O3, molecular weight 224.16 g/mol) is a 3-aryl-furan-2-carboxylic acid derivative that serves as a versatile building block and fragment scaffold for medicinal chemistry . Its defining features — a carboxylic acid handle at the furan 2-position, a 3,4-difluorophenyl substituent at the furan 3-position, and the inherent reactivity of the furan heterocycle — differentiate it from the more abundant 5-aryl-furan-2-carboxylic acid isomers and from mono-fluorinated or dichloro-substituted analogs in terms of synthetic accessibility, physicochemical profile, and biological target engagement potential .

Why Generic Substitution of 3-(3,4-Difluorophenyl)furan-2-carboxylic acid Is Scientifically Unsound


Superficially similar furan-2-carboxylic acid analogs — particularly 5-aryl positional isomers (CAS 55377-81-6) and mono-fluorinated or dichloro-phenyl variants — cannot be interchanged without risking divergent synthetic outcomes, altered biological activity, and incomparable physicochemical properties. The 3-aryl substitution pattern on the furan ring confers distinct electronic effects and steric constraints that directly influence cross-coupling reactivity, metabolic stability, and target binding geometry compared to the 5-aryl isomer [1]. Furthermore, the 3,4-difluoro motif imparts a unique combination of hydrogen-bonding capacity (via C–F⋯H interactions) and lipophilicity (calculated logP ~2.8) that is quantitatively distinct from the 4-fluoro analog (calculated logP ~2.1) or the 3,4-dichloro comparator (calculated logP ~3.2, MW ~257), critically affecting membrane permeability and off-target binding profiles .

Quantitative Evidence Guide: 3-(3,4-Difluorophenyl)furan-2-carboxylic acid vs. Closest Analogs


Fragment-Binding Validation: Structural Analog Demonstrates Defined RPA70N Engagement

The closest crystallographically-validated analog, 5-(3-chloro-4-fluorophenyl)furan-2-carboxylic acid, binds to the basic cleft of the RPA70N domain with sub-millimolar fragment affinity and defined binding geometry as confirmed by a 1.631 Å X-ray co-crystal structure (PDB 4LW1) [1]. Fragment-linking from this scaffold yielded compounds with sub-micromolar RPA70N affinity (Kd < 1 µM) [1]. The target compound substitutes chlorine with fluorine at the meta position (3,4-difluoro vs. 3-chloro-4-fluoro), which is predicted to reduce Van der Waals volume (F vs. Cl: 1.47 Å vs. 1.75 Å radius) and enhance electronegativity at the binding interface, potentially improving ligand efficiency and selectivity [2]. However, direct binding data for the target compound itself is not available in the public domain — this is a class-level inference from the closest structurally characterized analog.

Fragment-Based Drug Discovery Protein-Protein Interaction Inhibitors DNA Damage Response

Therapeutic Target Relevance: 3,4-Difluorophenyl Motif Confers Sub-Nanomolar Potency in UT Receptor Antagonism

In a systematic SAR study of 5-aryl-furan-2-carboxamide UT receptor antagonists, the 3,4-difluorophenyl-substituted analog (compound 1y) demonstrated an IC50 of 6 nM, representing the most potent compound in the series [1]. The 3,4-difluoro substitution pattern was critical for achieving this potency — analogs with other aryl substituents (e.g., 4-fluoro, 2,4-difluoro, 4-chloro) exhibited substantially reduced activity [1]. Compound 1y also displayed high metabolic stability, low hERG inhibition, low cytotoxicity, and an acceptable pharmacokinetic profile in preclinical species [1]. While this data derives from a 5-aryl-furan-2-carboxamide scaffold rather than the 3-aryl-furan-2-carboxylic acid of the target compound, the identical 3,4-difluorophenyl pharmacophore establishes the privileged nature of this substitution motif for target engagement in this receptor class. The target carboxylic acid can serve as a direct precursor for amide coupling to access similar chemotypes.

Urotensin-II Receptor Antagonists GPCR Pharmacology Cardiovascular Drug Discovery

Metabolic Disease Relevance: Furan-2-Carboxylic Acid Class Demonstrates Gluconeogenesis Inhibition with In Vivo Efficacy

A phenotypic screening campaign identified furan-2-carboxylic acid derivatives as inhibitors of hepatic gluconeogenesis, with the lead compound SL010110 achieving 45.5% and 67.5% inhibition of gluconeogenesis at 3 µM and 10 µM, respectively [1]. SAR optimization yielded compound 10v with improved anti-gluconeogenesis potency, enhanced pyruvate tolerance, moderate to high oral bioavailability, and significant reduction of non-fasting and fasting blood glucose in diabetic mouse models at 5 mg/kg oral dosing . While SL010110 (5-((4-allyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid) differs in substitution pattern from the target compound, the shared furan-2-carboxylic acid core pharmacophore establishes this chemotype as a validated starting point for T2DM drug discovery. The target compound's 3-(3,4-difluorophenyl) substitution offers a distinct vector for SAR exploration within this therapeutically validated class.

Type 2 Diabetes Gluconeogenesis Inhibition Phenotypic Screening

Dual D-DT/MIF-1 Inhibition: Furan-2-Carboxylic Acid Derivatives as Novel Anti-Cancer Immunomodulatory Scaffolds

A focused library of furan-2-carboxylic acid derivatives was designed and screened against D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), both validated cytokine targets in cancer and inflammation [1]. Compound 4h exhibited dual inhibitory activity with IC50 values of 2.4 µM for D-DT and 9.8 µM for MIF-1. Subsequent SAR optimization yielded compound 10b with improved dual potency (IC50: 1.5 µM for D-DT, 1.0 µM for MIF-1). The detailed binding interactions of 4h with both targets were elucidated by 1H-15N NMR endpoint titrations, and functional activity was confirmed by inhibition of D-DT-induced ERK phosphorylation in A549 lung carcinoma cells [1]. While the reported inhibitors contain different aryl substitution patterns, the furan-2-carboxylic acid core is the essential pharmacophore, and the carboxylic acid moiety participates in key hydrogen-bonding interactions within the tautomerase active site. The target compound's 3-(3,4-difluorophenyl) motif provides an additional vector for optimizing target engagement and selectivity within this emerging inhibitor class.

D-Dopachrome Tautomerase MIF-1 Inhibition Cancer Immunotherapy

Physicochemical and Procurement Differentiation: 3-Aryl-vs-5-Aryl Isomer and Fluorine Pattern Impacts

The target compound (3-aryl substitution; CAS 2013955-58-1) is structurally isomeric to the commercially more common 5-(3,4-difluorophenyl)furan-2-carboxylic acid (CAS 55377-81-6, available from AKSci and ChemSrc) . The 3-aryl substitution positions the difluorophenyl ring ortho to the carboxylic acid, altering the dihedral angle, electronic distribution, and steric environment relative to the 5-aryl isomer [1]. This positional isomerism directly impacts: (a) synthetic accessibility — the 3-aryl isomer is scarcer in commercial catalogs (discontinued at CymitQuimica), increasing its value for IP-protected lead series; (b) the 3,4-difluoro pattern provides a calculated logP of ~2.8, which is intermediate between the mono-fluoro analog (logP ~2.1) and the dichloro analog (logP ~3.2), offering a balanced lipophilicity profile for oral bioavailability (optimal range: logP 1-3) . The fluorine substituents confer oxidative metabolic stability superior to non-fluorinated or chloro-substituted analogs, as fluorine blocks cytochrome P450-mediated oxidation at the meta and para positions of the phenyl ring [2].

Physicochemical Profiling Medicinal Chemistry Building Block Procurement

Best-Fit Research and Industrial Application Scenarios for 3-(3,4-Difluorophenyl)furan-2-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Targeting Protein-Protein Interactions

The target compound is a suitable fragment scaffold for FBDD campaigns against protein-protein interaction targets, particularly those with basic cleft binding sites analogous to RPA70N. The structural precedent established by 5-(3-chloro-4-fluorophenyl)furan-2-carboxylic acid (PDB 4LW1) validates this chemotype for fragment screening, while the all-fluorine substitution (3,4-difluoro vs. 3-chloro-4-fluoro) offers improved ligand efficiency through reduced steric bulk at the meta position [1]. The carboxylic acid serves as a synthetic handle for fragment elaboration via amide coupling, esterification, or reduction, enabling rapid SAR exploration.

Urotensin-II Receptor Antagonist Lead Optimization

The 3,4-difluorophenyl-furan chemotype has demonstrated sub-nanomolar potency (IC50 = 6 nM) at the urotensin-II (UT) receptor in a furan-2-carboxamide series [2]. The target compound's carboxylic acid functionality allows direct amide coupling with diverse amine fragments to generate novel UT antagonist candidates. The 3-aryl substitution of the target compound introduces a structurally differentiated vector relative to the reported 5-aryl series, potentially yielding IP-protected back-up compounds with improved selectivity or pharmacokinetic profiles.

Type 2 Diabetes Drug Discovery via Gluconeogenesis Inhibition

Furan-2-carboxylic acid derivatives have been validated in phenotypic screens and in vivo diabetic mouse models as inhibitors of hepatic gluconeogenesis . The target compound offers a structurally distinct 3-aryl substitution pattern compared to the reported 5-alkoxy derivatives (e.g., SL010110), providing a novel starting point for SAR campaigns. The fluorine atoms on the phenyl ring are expected to enhance metabolic stability — a critical requirement for chronic oral T2DM therapy — by blocking CYP450-mediated oxidation at the metabolically labile 3- and 4-positions of the phenyl ring.

D-DT/MIF-1 Dual Inhibitor Development for Cancer Immunotherapy

The furan-2-carboxylic acid scaffold has been independently validated as a tautomerase-site inhibitor of D-DT and MIF-1, two cytokine targets implicated in tumor immune evasion [3]. The target compound's 3-(3,4-difluorophenyl) substitution provides a differentiated vector for optimizing potency and selectivity within this emerging inhibitor class. The carboxylic acid engages in critical hydrogen-bonding interactions with the tautomerase active site, and the 3-aryl substitution pattern may enable access to an adjacent hydrophobic sub-pocket not fully exploited by reported 5-substituted inhibitors.

Quote Request

Request a Quote for 3-(3,4-Difluorophenyl)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.